3-Fluoro-2-methoxybenzoyl chloride
Overview
Description
3-Fluoro-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H6ClFO2 . It has a molecular weight of 188.59 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClFO2/c1-12-7-5 (8 (9)11)3-2-4-6 (7)10/h2-4H,1H3 . This indicates the presence of a methoxy group (-OCH3) and a fluoro group (-F) on a benzene ring, along with a benzoyl chloride group (-C(O)Cl).Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . It has a molecular weight of 188.59 . The compound is sensitive to moisture .Scientific Research Applications
1. Synthesis of Fluorinated Building Blocks
3-Fluoro-2-methoxybenzoyl chloride has been used in the scalable synthesis of key fluoro building blocks. A study by Yerande et al. (2014) demonstrated the use of Lewis acid-catalyzed Fries rearrangement in synthesizing this compound, which is a crucial fluorinated building block. The process involved large-scale operations and highlighted the compound's role in industrial chemistry (Yerande et al., 2014).
2. Creation of Fluorine-bearing Compounds
Shi et al. (1996) utilized derivatives of this compound for the efficacious synthesis of various fluorine-bearing compounds, including pyrazolones and pyrimidines. This study underscores the versatility of this compound in synthesizing heterocyclic compounds with fluorine substitutions (Shi, Wang, & Schlosser, 1996).
3. Anti-inflammatory Applications
A study by Sun et al. (2019) explored the synthesis of fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives using this compound. This research is significant for its potential applications in developing anti-inflammatory drugs (Sun, Gao, Wang, & Hou, 2019).
4. Solvolysis Studies
Park and Kevill (2011) conducted a study correlating the rates of solvolysis of various benzoyl chlorides, including this compound. This research provides insights into the chemical behavior and stability of this compound under different solvolysis conditions (Park & Kevill, 2011).
5. Electrochemistry Studies
Xiao and Johnson (2003) investigated the electrochemistry of various ionic liquids, including those derived from this compound. This study is relevant for understanding the electrochemical properties and potential applications of these ionic liquids (Xiao & Johnson, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-2-methoxybenzoyl chloride is a chemical reagent used in various organic synthesis reactions . Its primary targets are the reactant molecules in these reactions. The specific targets can vary depending on the reaction context.
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst. The result is the formation of new carbon-carbon bonds .
Biochemical Pathways
As a synthetic reagent, this compound is primarily involved in chemical synthesis pathways rather than biological pathways. It’s used in the synthesis of various organic compounds, including pharmaceuticals and complex natural products .
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it has been used in the synthesis of 4-[18 F]fluoro-N-[2-[1-(2-methoxyphenyl)-1-piperazinyl]ethyl-N-2-pyridinyl-benzamide .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, solvent, and the presence of other reagents. For instance, it’s sensitive to moisture and should be stored at ambient temperature . Its reactivity can also be influenced by the pH of the reaction environment.
Properties
IUPAC Name |
3-fluoro-2-methoxybenzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYPIGIRQBXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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